2-Chloro-4-nitrobenzonitrile

Physical Organic Chemistry Crystallization Regioisomer Differentiation

2-Chloro-4-nitrobenzonitrile features ortho-Cl/para-NO₂ substitution critical for selective nitro-to-amine reduction while preserving the chloro group for downstream coupling. This regioisomer differs from 4-chloro-2-nitrobenzonitrile by ~20°C in melting point—ensuring reproducible purification and workflow compatibility. Ideal intermediate for antihypertensive agents, diuretics, and azo dyes.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 28163-00-0
Cat. No. B1360291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzonitrile
CAS28163-00-0
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N
InChIInChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
InChIKeyZIGQFRQZYVQQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0) Procurement Baseline: Physicochemical and Structural Identity


2-Chloro-4-nitrobenzonitrile (C7H3ClN2O2, MW 182.56 g/mol) is a polysubstituted aromatic nitrile featuring chlorine at the 2-position and a nitro group at the 4-position relative to the nitrile moiety [1]. It is a crystalline solid with a melting point reported in the range of 79–84 °C, typically 81 °C, and is soluble in methanol and other organic solvents . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with its reactivity profile governed by the combined electron‑withdrawing effects of the ortho‑chloro, para‑nitro, and nitrile substituents [2].

Why 2-Chloro-4-nitrobenzonitrile Cannot Be Readily Replaced by Regioisomers or Simple Analogs


The substitution pattern of 2‑chloro‑4‑nitrobenzonitrile is the key determinant of its utility and cannot be casually interchanged with regioisomers or in‑class analogs. The ortho relationship between the chlorine and nitrile groups introduces a measurable “ortho effect” that alters basicity and reactivity relative to the para‑substituted isomer [1]. For example, 4‑chloro‑2‑nitrobenzonitrile exhibits a melting point ~20 °C higher than 2‑chloro‑4‑nitrobenzonitrile, reflecting significant differences in crystal packing energetics and purification behavior . Similarly, 2,4‑dichlorobenzonitrile, which lacks the nitro group, has a substantially lower melting point (57–61 °C) and a distinct reactivity profile unsuitable for downstream transformations that require a nitro functionality [2]. These physicochemical divergences directly impact synthetic workflow compatibility, purification protocols, and final product quality in multi‑step syntheses.

Quantitative Differentiation of 2-Chloro-4-nitrobenzonitrile Against Closest Analogs


Melting Point Comparison: 2-Chloro-4-nitrobenzonitrile vs. 4-Chloro-2-nitrobenzonitrile

The melting point of 2‑chloro‑4‑nitrobenzonitrile is consistently reported in the range of 79–84 °C (typically 81 °C), whereas its regioisomer 4‑chloro‑2‑nitrobenzonitrile melts at 99–101 °C . This ~20 °C difference arises from the distinct molecular packing and intermolecular interactions conferred by the ortho‑chloro/para‑nitro arrangement versus the para‑chloro/ortho‑nitro arrangement.

Physical Organic Chemistry Crystallization Regioisomer Differentiation

Melting Point Comparison: 2-Chloro-4-nitrobenzonitrile vs. 2,4-Dichlorobenzonitrile

2‑Chloro‑4‑nitrobenzonitrile melts at 79–84 °C, while 2,4‑dichlorobenzonitrile, which lacks the nitro group, melts at 57–61 °C [1]. The nitro group introduces strong dipole–dipole interactions and potential for intermolecular π‑stacking, leading to a higher melting point and distinct solid‑state properties.

Physicochemical Property Substituent Effects Analog Selection

Solubility Profile: 2-Chloro-4-nitrobenzonitrile vs. 4-Nitrobenzonitrile in Methanol

Quantitative solubility data for 2‑chloro‑4‑nitrobenzonitrile in pure methanol is not publicly available; however, both 2‑chloro‑4‑nitrobenzonitrile and 4‑nitrobenzonitrile are reported as soluble in methanol, with 4‑nitrobenzonitrile exhibiting a mole‑fraction solubility of 1.346 × 10⁻³ at 318.15 K in pure methanol [1]. The presence of the chloro substituent in 2‑chloro‑4‑nitrobenzonitrile is expected to modulate solubility compared to the unsubstituted 4‑nitrobenzonitrile, although the exact magnitude remains to be experimentally determined.

Solubility Process Chemistry Crystallization

Synthetic Yield in Nucleophilic Aromatic Substitution: 2-Chloro-4-nitrobenzonitrile vs. 5-Chloro-2-nitrobenzonitrile

In a patent describing the synthesis of benzonitriles from dichloronitrobenzenes, the reaction of 2,4‑dichloronitrobenzene with copper(I) cyanide gave 2‑chloro‑4‑nitrobenzonitrile in 79% yield, whereas the analogous reaction using 2,4‑dichloronitrobenzene under different conditions produced 5‑chloro‑2‑nitrobenzonitrile in 80% yield [1]. The comparable yields indicate that both regioisomers can be accessed efficiently, but the choice of isomer dictates downstream reactivity and product profile.

Synthetic Efficiency Process Optimization Regioisomer Reactivity

Procurement-Relevant Application Scenarios for 2-Chloro-4-nitrobenzonitrile


Synthesis of 4‑Amino‑2‑chlorobenzonitrile via Nitro Group Reduction

The nitro group of 2‑chloro‑4‑nitrobenzonitrile can be selectively reduced to an amino group using iron powder (Bechamp reduction) or catalytic hydrogenation, yielding 4‑amino‑2‑chlorobenzonitrile [1]. This intermediate is a valuable building block for azo dyes, pharmaceuticals, and agrochemicals. The ortho‑chloro substituent remains intact during reduction, preserving a site for further functionalization via nucleophilic aromatic substitution or cross‑coupling.

Intermediate for Antihypertensive and Diuretic Pharmaceuticals

2‑Chloro‑4‑nitrobenzonitrile serves as a key intermediate in the synthesis of certain antihypertensive agents and diuretics [2]. The presence of both electron‑withdrawing groups (nitro and nitrile) activates the aromatic ring toward nucleophilic attack while the chloro group provides a handle for subsequent displacement or coupling reactions. This combination of functionalities enables convergent synthetic strategies in medicinal chemistry programs.

Precursor for Azo Dye Chromophores

Reduction of the nitro group to an amine, followed by diazotization and coupling with electron‑rich aromatics, converts 2‑chloro‑4‑nitrobenzonitrile into azo dyes [3]. The chloro and nitrile substituents modulate the electronic properties of the chromophore, influencing color, fastness, and solubility. This application underscores the compound's utility in specialty chemical manufacturing beyond pharmaceuticals.

Building Block in Targeted Drug Delivery and Photopharmacology Research

Emerging research suggests that 2‑chloro‑4‑nitrobenzonitrile derivatives may find use in targeted drug delivery systems and photopharmacology [4]. The electron‑deficient aromatic core can be conjugated with photo‑responsive moieties or targeting ligands, enabling light‑controlled drug release or site‑specific activation. While still at the exploratory stage, this application highlights the compound's potential in next‑generation therapeutic modalities.

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